Sodium butane-1-sulfonate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

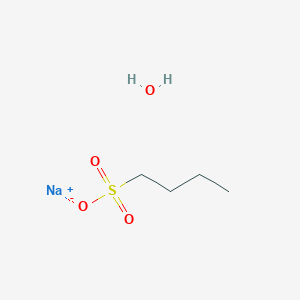

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;butane-1-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S.Na.H2O/c1-2-3-4-8(5,6)7;;/h2-4H2,1H3,(H,5,6,7);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHNSZWLPRPID-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Sodium butane-1-sulfonate hydrate chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium butane-1-sulfonate, an organosulfur compound, is utilized in various scientific applications, most notably as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of basic and cationic molecules.[1][2][3] It also serves as a templating agent in the synthesis of molecular sieves like SAPO-5.[4][5] This technical guide provides an in-depth overview of the chemical properties of sodium butane-1-sulfonate hydrate, detailed experimental protocols for their determination, and visualizations of its primary applications.

Chemical and Physical Properties

Sodium butane-1-sulfonate is typically available as a white to off-white crystalline powder.[6][7] It is stable under recommended storage conditions, though it is advisable to keep it in a dry, cool, and well-ventilated place away from direct sunlight and moisture.[6] The compound is highly soluble in water.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NaO₃S | [1][8] |

| Molecular Weight | 160.17 g/mol | [4][8] |

| Melting Point | >300 °C (decomposes) | [1][6] |

| Solubility in Water | 1 g/10 mL; 100 mg/mL | [1] |

| Appearance | White to off-white crystalline powder | [6][7] |

| pH | Neutral to slightly alkaline in aqueous solutions | |

| Water Content (Karl Fischer) | <1.0% | [7] |

| Assay | ≥98.5 to ≤101.5% (ex Sulphated Ash) | [7] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound, which is reported to be above 300 °C with decomposition, can be determined using a standard melting point apparatus.[1][6]

Methodology:

-

A small, finely powdered sample of the substance is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, and the temperature is increased at a steady rate (e.g., 10-20 °C/minute for a preliminary run, then 1-2 °C/minute for an accurate measurement near the expected melting point).

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition is observed is noted.

Determination of Aqueous Solubility

The high solubility of this compound in water is a key property.[1] A standard shake-flask method can be used for its quantitative determination.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved sodium butane-1-sulfonate in the filtrate is determined using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or by HPLC with a conductivity detector.

Applications and Experimental Workflows

While this compound is not known to be involved in biological signaling pathways, it plays a crucial role in specific analytical and synthetic procedures.

Ion-Pair Chromatography

Sodium butane-1-sulfonate is widely used as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of basic and cationic analytes.[1][2][3] The sulfonate group forms an ion pair with positively charged analytes, neutralizing their charge and increasing their hydrophobicity, which leads to greater retention on a nonpolar stationary phase.[3]

Synthesis of SAPO-5 Molecular Sieve

Sodium butane-1-sulfonate can be used as a structure-directing agent (template) in the hydrothermal synthesis of silicoaluminophosphate-5 (SAPO-5), a type of zeolite.[4]

Conclusion

This compound is a versatile chemical with well-defined properties that make it suitable for specialized applications in analytical chemistry and materials science. Its high aqueous solubility and thermal stability are advantageous for its use as an ion-pairing reagent in HPLC and as a templating agent in the synthesis of molecular sieves. The provided experimental frameworks and workflow diagrams offer a foundational understanding for researchers and professionals working with this compound.

References

- 1. mpbio.com [mpbio.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]

- 5. Fabricating self-assembled SAPO-5 with tailored mesoporosity and acidity using a single template - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. rcilabscan.com [rcilabscan.com]

- 7. Sodium 1-butanesulfonate, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sodium Butane-1-Sulfonate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium butane-1-sulfonate, an anionic surfactant and ion-pairing agent, is known to exist in both anhydrous and hydrated forms. This technical guide focuses on the physical properties of Sodium Butane-1-Sulfonate Hydrate, providing a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering available data, outlining experimental protocols for its characterization, and highlighting areas where further research is needed.

Chemical Identity and Structure

This compound is the hydrated form of sodium butane-1-sulfonate. The most commonly cited hydrate is the monohydrate.

Molecular Formula: C₄H₉NaO₃S·H₂O

Molecular Weight: 178.18 g/mol

Chemical Structure:

Caption: Structure of Sodium Butane-1-Sulfonate Monohydrate.

Physicochemical Properties

The physical properties of this compound are not extensively documented and are often reported interchangeably with its anhydrous form. The data presented below is a compilation from various sources, with distinctions noted where available.

| Property | Value | Citations |

| Molecular Formula | C₄H₉NaO₃S·H₂O | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | Not applicable | |

| Density | Data not available for the hydrate | |

| Solubility | Soluble in water | [1] |

Note: The reported melting point of >300 °C is consistent with the anhydrous form. It is likely that the hydrate dehydrates upon heating before reaching this temperature.

Synthesis and Preparation

Caption: A potential workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite in a mixture of water and a suitable alcohol (e.g., ethanol).

-

Addition of Alkyl Halide: Add 1-bromobutane to the stirred solution. The reaction mixture is then heated to reflux for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation of the product. The solid product is then collected by filtration.

-

Purification: The collected solid is washed with a cold solvent, such as ethanol, to remove any unreacted starting materials and byproducts.

-

Drying: The purified product is dried under vacuum at a temperature low enough to prevent the loss of the water of hydration.

Analytical Characterization

Due to the limited specific data for the hydrated form, a comprehensive characterization is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques that should be employed.

Caption: Recommended workflow for the analytical characterization of this compound.

Spectroscopic Analysis

While specific spectra for the hydrate are not widely published, the following are expected observations based on the analysis of the anhydrous form and general principles.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonate group (S=O stretching) and the alkyl chain (C-H stretching and bending). The presence of water of hydration would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of water.

-

Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy can be used to identify the vibrational modes of the sulfonate and alkyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in D₂O would show signals corresponding to the protons of the butyl group. The water signal from the hydrate would exchange with the D₂O solvent.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the four carbon atoms of the butyl chain.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is a critical technique to differentiate the hydrate from the anhydrous form. A TGA thermogram of the hydrate would show an initial weight loss corresponding to the loss of water molecules upon heating. The temperature at which this dehydration occurs can be determined from the TGA curve.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal transitions of the compound, such as melting and decomposition. For the hydrate, an endothermic peak corresponding to the dehydration process would be expected before the melting or decomposition of the anhydrous salt.

Crystallographic Analysis

-

Powder X-ray Diffraction (PXRD): The PXRD pattern of the hydrated form is expected to be different from that of the anhydrous form due to the different crystal packing. This technique can be used to identify the crystalline phase of the material.

-

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD can provide detailed information about the crystal structure, including the unit cell dimensions, space group, and the precise location of all atoms, including the water molecules of hydration.

Applications in Research and Development

Sodium butane-1-sulfonate is utilized in various scientific and industrial applications:

-

Ion-Pair Chromatography: It is commonly used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) for the separation of basic and cationic compounds.

-

Surfactant: As an anionic surfactant, it can be used in formulations for its surface-active properties.

-

Synthesis: It can act as a phase-transfer catalyst or a reactant in certain chemical syntheses.

Conclusion

This technical guide provides a summary of the currently available information on the physical properties of this compound. While some fundamental properties are known, there is a clear need for more detailed experimental studies to fully characterize this compound and differentiate its properties from the anhydrous form. Researchers and scientists are encouraged to perform the analytical characterizations outlined in this guide to build a more comprehensive understanding of this important chemical.

References

"Sodium butane-1-sulfonate hydrate CAS number 2386-54-1"

CAS Number: 2386-54-1 A Comprehensive Analysis for Researchers and Drug Development Professionals

Executive Summary

Sodium Butane-1-Sulfonate, often supplied as a hydrate, is a versatile anionic surfactant and ion-pairing agent with significant utility in analytical chemistry and chemical synthesis. Its primary application lies in High-Performance Liquid Chromatography (HPLC), where it serves as a crucial mobile phase component for enhancing the separation of ionic and polar molecules, including peptides, proteins, and various small molecules relevant to the pharmaceutical industry. This document provides an in-depth overview of its chemical and physical properties, outlines a detailed experimental protocol for its principal application in ion-pair chromatography, describes its synthesis pathway, and details necessary safety and handling procedures.

Chemical Identity and Physicochemical Properties

Sodium Butane-1-Sulfonate is an organic salt that is highly soluble in water, making it an ideal reagent for aqueous mobile phases in chromatography.[1] It is typically a white to off-white crystalline powder.[2]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 2386-54-1[3] |

| Molecular Formula | C₄H₉NaO₃S[3] |

| Synonyms | Sodium 1-butanesulfonate, Butylsulfonic acid sodium salt, Sodium n-butylsulfonate[1][2][3] |

| EINECS | 219-201-1[2] |

| InChI Key | XQCHMGAOAWZUPI-UHFFFAOYSA-M[4][5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 160.17 g/mol | [2][3] |

| Melting Point | >300 °C (decomposes) | [2][4] |

| Solubility in Water | 0.1 g/mL (100 g/L), clear to slightly hazy | [2][4] |

| Appearance | White to off-white crystalline powder | [2][6] |

| pH | 5.0 - 7.0 (100g/L in H₂O) | [4] |

| Bulk Density | ~540 kg/m ³ | [7] |

| Storage Temperature | Store below +30°C in a dry, well-ventilated place | [2][7] |

Core Applications in Research and Drug Development

The primary role of Sodium Butane-1-Sulfonate in a professional research setting, particularly in drug development, is as an ion-pairing reagent for reversed-phase HPLC (RP-HPLC) .[1][8]

Mechanism of Action in Ion-Pair Chromatography: In RP-HPLC, highly polar or ionic analytes often exhibit poor retention on non-polar stationary phases (like C18), leading to inadequate separation. Sodium Butane-1-Sulfonate addresses this by introducing a counter-ion into the mobile phase.[9] The sulfonate head group provides a negative charge, which forms a neutral ion pair with positively charged (cationic) analytes. The butyl "tail" of the molecule imparts hydrophobic character to this newly formed complex, increasing its affinity for the stationary phase and thereby improving retention and resolution.[9][10]

This technique is invaluable for the analysis of:

-

Peptides and Proteins: Basic amino acid residues (lysine, arginine, histidine) can be effectively separated.[5][9]

-

Small Molecule Drugs: Cationic drugs and metabolites can be quantified in complex matrices like urine.[1]

-

Elemental Speciation: It is used to separate different chemical forms of elements, such as inorganic and organic selenium or arsenic compounds, which is critical for toxicology and nutritional studies.[2][5][10]

Beyond chromatography, it also serves as a reagent in chemical synthesis, such as in the preparation of high silicon content SAPO4-5 molecular sieves.[2][5]

Experimental Protocols

Protocol: Ion-Pair RP-HPLC for Speciation of Selenium Compounds

This protocol is adapted from established methods for the separation of anionic, cationic, and neutral selenium compounds, a common requirement in preclinical toxicology and nutritional supplement analysis.[1][2][6]

Objective: To separate eight key selenium compounds: selenite [Se(IV)], selenate [Se(VI)], selenocystine (SeCys), selenourea (SeUr), selenomethionine (SeMet), selenoethionine (SeEt), selenocystamine (SeCM), and trimethylselenonium ion (TMSe+).

Methodology:

-

Mobile Phase Preparation:

-

Prepare an aqueous solution containing 2.5 mM Sodium 1-butanesulfonate and 8.0 mM tetramethylammonium hydroxide (TMAOH) .

-

Use high-purity water (18.2 MΩ·cm).

-

Filter the mobile phase through a 0.45 µm membrane filter before use to remove particulates.

-

Degas the mobile phase thoroughly using sonication or vacuum degassing.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector. For elemental speciation, an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detector is required.[1][2]

-

Column: LiChrosorb RP-18 reversed-phase column (or equivalent C18 column).

-

Column Temperature: Maintain at a constant temperature, e.g., 40 °C, for reproducibility.[10]

-

Injection Volume: 20 µL.[1]

-

-

Sample Preparation:

-

For nutritional supplements, dissolve the sample in the mobile phase or high-purity water.

-

For biological samples like urine, filtration through a 0.45 µm membrane filter may be the only pre-treatment required.[1]

-

Prepare standard solutions of each selenium compound in the mobile phase for calibration and peak identification.

-

-

Execution and Analysis:

-

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Using ion-pairing reagents requires longer equilibration times.[10]

-

Inject the prepared standards and samples.

-

Monitor the elution of selenium species using the ICP-MS detector.

-

The separation of all eight species is typically achieved within 18 minutes under these conditions.[6]

-

Synthesis Pathway and Workflow Visualizations

While Sodium Butane-1-Sulfonate is commercially available, understanding its synthesis is valuable. It is commonly prepared via the Strecker reaction , which involves the reaction of an alkyl halide with a sulfite salt.[3][4]

Diagram: Strecker Synthesis of Sodium Butane-1-Sulfonate

Caption: General workflow for the Strecker synthesis of Sodium Butane-1-Sulfonate.

Diagram: Workflow for Ion-Pair Chromatography

References

- 1. Reversed-phase liquid chromatography with mixed ion-pair reagents coupled with ICP-MS for the direct speciation analysis of selenium compounds in human urine - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. Speciation of selenium compounds with ion-pair reversed-phase liquid chromatography using inductively coupled plasma mass spectrometry as element-specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]

In-depth Technical Guide on the Molecular Structure of Sodium butane-1-sulfonate Hydrate: A Search for Definitive Data

A comprehensive investigation into the molecular structure of sodium butane-1-sulfonate hydrate reveals a significant gap in the scientific literature, precluding the creation of a detailed technical guide as requested. Despite extensive searches for crystallographic data, experimental protocols, and specific biological interactions, definitive structural information for the hydrated form of this compound remains elusive.

While the anhydrous form of sodium butane-1-sulfonate is well-documented, with available data on its physicochemical properties and various applications, the same cannot be said for its hydrated counterpart. The investigation sought to provide researchers, scientists, and drug development professionals with a thorough understanding of the hydrate's molecular architecture, including quantitative data on bond lengths, bond angles, and crystal lattice parameters. However, no published X-ray crystallography studies or corresponding crystallographic information files (CIF) for this compound could be located in structural databases.

This absence of fundamental structural data makes it impossible to fulfill the core requirements of a technical guide focused on the molecular structure of the hydrate. The generation of tables summarizing quantitative data and the detailed description of the hydrated crystal packing are entirely dependent on the availability of experimental structural determination.

Furthermore, the search for detailed experimental protocols for the synthesis and crystallization of this compound did not yield any specific methodologies. While general information on the synthesis of the anhydrous form exists, procedures to obtain and verify the hydrated crystal form are not described in the available literature.

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been reported for the anhydrous compound. However, without specific studies on the hydrated form, it is not possible to definitively assign spectral features to the hydrate or to analyze the influence of water molecules on the spectral characteristics.

Finally, the investigation did not uncover any specific signaling pathways or biological interactions directly involving this compound. While the anhydrous form is used in applications like chromatography, its role in biological systems has not been a focus of published research.

Physicochemical Properties of Sodium butane-1-sulfonate (Anhydrous)

For reference, the following table summarizes the known physicochemical properties of the anhydrous form of sodium butane-1-sulfonate.

| Property | Value | Reference |

| Chemical Formula | C₄H₉NaO₃S | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C | [1][2] |

| Solubility in Water | Soluble | [1][2] |

Visual Representation of the Anhydrous Butane-1-sulfonate Anion

The following diagram illustrates the molecular structure of the butane-1-sulfonate anion.

Caption: Molecular structure of the butane-1-sulfonate anion.

References

Sodium Butane-1-Sulfonate Hydrate: A Comprehensive Technical Guide to Synthesis and Purification

Aimed at researchers, scientists, and professionals in drug development, this in-depth guide provides a detailed overview of the synthesis and purification of sodium butane-1-sulfonate hydrate, a crucial reagent in analytical chemistry.

Introduction

Sodium butane-1-sulfonate is an anionic surfactant extensively used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). Its primary function is to form neutral complexes with ionic species in solution, enabling their separation and analysis by reversed-phase chromatography. This guide outlines the chemical synthesis, purification, and characterization of this compound, presenting detailed experimental protocols and quantitative data to ensure the production of a high-purity final product.

Synthesis of this compound

The most common and efficient method for synthesizing sodium butane-1-sulfonate is through a nucleophilic substitution reaction, often referred to as a Strecker-type synthesis. This process involves the reaction of a 1-halobutane (typically 1-bromobutane or 1-chlorobutane) with sodium sulfite in an aqueous solution. The sulfite anion acts as the nucleophile, displacing the halide to form the sulfonate salt.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of sodium butane-1-sulfonate, adapted from established methods for alkyl sulfonate synthesis, is provided below.[1]

Materials:

-

1-Bromobutane (or 1-Chlorobutane)

-

Sodium sulfite (anhydrous)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in deionized water. A molar excess of sodium sulfite (e.g., 1.2 equivalents) is recommended to drive the reaction to completion.

-

Reagent Addition: To the stirring sodium sulfite solution, add 1-bromobutane. The use of 1-bromobutane is generally preferred over 1-chlorobutane due to its higher reactivity, which can lead to shorter reaction times and higher yields.

-

Reaction Conditions: Heat the mixture to reflux, typically between 100-120°C, and maintain vigorous stirring.[2] The reaction is typically allowed to proceed for 8-20 hours.[2][3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting 1-halobutane.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and inorganic byproducts, such as sodium halide. Recrystallization from a mixed solvent system is a highly effective method for obtaining pure sodium butane-1-sulfonate in its hydrate form. The formation of a specific hydrate can be influenced by the crystallization conditions.[4][5]

Experimental Protocol: Purification by Recrystallization

-

Concentration: Reduce the volume of the aqueous reaction mixture by heating or using a rotary evaporator to concentrate the crude product.

-

Dissolution: Add a minimal amount of hot deionized water to the concentrated residue to achieve complete dissolution.

-

Precipitation: While the solution is still warm, slowly add ethanol with continuous stirring. The addition of the less polar solvent will cause the sodium butane-1-sulfonate to precipitate out of the solution.

-

Crystallization: Allow the mixture to cool gradually to room temperature, and then place it in an ice bath or refrigerator (around 4°C) to maximize the yield of crystals.[2]

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.[3]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis and characterization of sodium butane-1-sulfonate.

| Parameter | Value | Source |

| Typical Yield | 83-95% | [2] |

| Purity (assay) | ≥ 98% | |

| Water Content (Karl Fischer) | < 1.0% (for anhydrous form) | [6] |

| Melting Point | >300 °C (decomposes) |

Characterization of this compound

The identity and purity of the synthesized product can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of sodium butane-1-sulfonate provides characteristic signals corresponding to the protons of the butyl group.[7]

| Proton Assignment | Approximate Chemical Shift (δ, ppm) |

| -CH₃ | 0.9 |

| -CH₂-CH₃ | 1.4 |

| -CH₂-CH₂-SO₃⁻ | 1.7 |

| -CH₂-SO₃⁻ | 2.9 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands for the sulfonate group and the alkyl chain. The presence of a broad absorption band in the region of 3400-3600 cm⁻¹ can indicate the presence of water of hydration.[8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O Stretch (asymmetric) | ~1210 |

| S=O Stretch (symmetric) | ~1050 |

| C-H Stretch | 2870-2960 |

Visualized Workflows and Relationships

Synthesis and Purification Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Logical Relationships in Purification

Caption: A logical flow diagram detailing the sequential steps of the purification process for this compound.

References

- 1. Cas 2386-54-1,Sodium 1-butanesulfonate | lookchem [lookchem.com]

- 2. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

- 3. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reproducible Crystallization of Sodium Dodecyl Sulfate·1/8 Hydrate by Evaporation, Antisolvent Addition, and Cooling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium 1-butanesulfonate, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium 1-butanesulfonate(2386-54-1)IR [chemicalbook.com]

A Technical Guide to the Solubility of Sodium Butane-1-Sulfonate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium butane-1-sulfonate hydrate in organic solvents. Recognizing the critical role of solubility data in drug development, chemical synthesis, and formulation science, this document outlines the established methodologies for determining the solubility of this compound. While specific quantitative data for this compound in a wide range of organic solvents is not extensively published, this guide equips researchers with the necessary protocols to generate this vital information in a laboratory setting.

Introduction to this compound and its Solubility

Sodium butane-1-sulfonate is an anionic surfactant and an ion-pairing agent commonly used in high-performance liquid chromatography (HPLC). Its hydrated form is relevant in various pharmaceutical and industrial applications where its solubility characteristics dictate its utility. The solubility of an active pharmaceutical ingredient (API) or an excipient in different organic solvents is a fundamental property that influences bioavailability, formulation design, and purification processes. A thorough understanding of its solubility profile is therefore essential for its effective application.

Common Organic Solvents for Solubility Studies

The choice of solvent is critical in determining the solubility of a compound. For a salt like this compound, a range of polar and non-polar organic solvents should be considered to establish a comprehensive solubility profile. Key solvents for investigation include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone

-

Nitriles: Acetonitrile

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid in an organic solvent. The gravimetric method is a direct and widely used technique, while spectroscopic and chromatographic methods offer alternative approaches, particularly for compounds that are difficult to analyze gravimetrically.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from a few hours to 24 hours or more, depending on the solvent and the compound. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[4][5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a chemically resistant filter (e.g., PTFE) can be used.

-

-

Solvent Evaporation and Solute Quantification:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or by gentle heating in a drying oven at a temperature well below the decomposition point of the solute. For temperature-sensitive compounds or high-boiling point solvents, a vacuum desiccator or rotary evaporator is recommended.

-

Once the solvent is completely removed, place the dish in a drying oven or vacuum desiccator to ensure all residual solvent is removed and the solute is completely dry.

-

Cool the dish to room temperature in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dish with dried solute - Weight of empty dish) / Volume of aliquot (mL) * 100

-

Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. A calibration curve of absorbance versus concentration must first be established.

Brief Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Prepare a saturated solution as described in the gravimetric method.

-

After filtration, dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Chromatographic Method

High-Performance Liquid Chromatography (HPLC) is another powerful technique for solubility determination, especially in complex mixtures or for compounds without a strong UV absorbance.

Brief Protocol:

-

Develop a suitable HPLC method for the quantification of sodium butane-1-sulfonate. This typically involves selecting an appropriate column, mobile phase, and detector (e.g., evaporative light scattering detector (ELSD) or conductivity detector if the compound lacks a UV chromophore).

-

Prepare a series of standard solutions and generate a calibration curve of peak area versus concentration.

-

Prepare a saturated solution and filter it as previously described.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of the saturated solution from the calibration curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Gravimetric | ||

| 40 | ||||

| Ethanol | 25 | Gravimetric | ||

| 40 | ||||

| Acetone | 25 | Gravimetric | ||

| 40 | ||||

| Acetonitrile | 25 | Gravimetric | ||

| 40 | ||||

| ... (add other solvents as needed) |

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear and concise overview of the process.

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. By following these detailed protocols, scientists and drug development professionals can generate the reliable data needed to advance their research and development activities.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anionic Surfactant Properties of Sodium Butane-1-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium butane-1-sulfonate, a short-chain alkyl sulfonate, is recognized as an anionic surfactant.[1] Its molecular structure, comprising a four-carbon alkyl tail and a polar sulfonate head group, imparts amphiphilic properties, allowing it to reduce surface tension at interfaces. While extensively used in applications such as ion-pair chromatography and chemical synthesis, its role purely as a surfactant is less documented than its longer-chain homologues.[1][2][3][4] This technical guide provides a comprehensive overview of the known and expected anionic surfactant properties of Sodium butane-1-sulfonate, details experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physicochemical Properties

A foundational understanding of Sodium butane-1-sulfonate begins with its basic physical and chemical characteristics.

| Property | Value | References |

| Chemical Name | Sodium butane-1-sulfonate | [5] |

| Synonyms | Sodium butylsulfonate, 1-Butanesulfonic acid sodium salt | [5] |

| CAS Number | 2386-54-1 | [1][2] |

| Molecular Formula | C₄H₉NaO₃S | [5] |

| Molecular Weight | 160.17 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | High | [1][2] |

| Melting Point | >300 °C (decomposes) | [2] |

Anionic Surfactant Characteristics: An Overview

As an anionic surfactant, Sodium butane-1-sulfonate dissociates in aqueous solutions into a negatively charged butane-1-sulfonate ion and a sodium cation. This dissociation and the amphiphilic nature of the butane-1-sulfonate ion are the basis for its surface-active properties.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers. Above the CMC, additional surfactant molecules predominantly form micelles.

For sodium alkyl sulfonates, the CMC is highly dependent on the length of the alkyl chain. Generally, as the alkyl chain length decreases, the CMC increases. This is because a shorter hydrophobic tail requires a higher concentration of monomers to overcome the electrostatic repulsion of the ionic head groups and form stable micelles. Therefore, it is expected that Sodium butane-1-sulfonate, with its C4 chain, will have a significantly higher CMC compared to more commonly studied surfactants like sodium dodecyl sulfate (SDS) which has a C12 chain.

Surface Tension Reduction

A key property of surfactants is their ability to lower the surface tension of a liquid, typically water. Surfactant monomers adsorb at the air-water interface, orienting their hydrophobic tails towards the air and their hydrophilic heads towards the water. This disrupts the cohesive energy at the surface, thereby reducing surface tension.

The effectiveness of a surfactant in reducing surface tension is often quantified by the surface tension value at its CMC (γ_CMC). For homologous series of sodium alkyl sulfonates, the ability to reduce surface tension generally improves with increasing alkyl chain length up to a certain point. Consequently, Sodium butane-1-sulfonate is expected to be less effective at reducing surface tension compared to its longer-chain counterparts.

Foaming Properties

The ability of a surfactant solution to form foam (foamability) and the longevity of that foam (foam stability) are important functional properties. Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the surfactant's ability to reduce surface tension and form a resilient film at the gas-liquid interface.

The foaming properties of sodium alkyl sulfonates are also influenced by alkyl chain length. Generally, shorter-chain sulfonates exhibit lower foamability and foam stability. This is attributed to their higher CMC and weaker intermolecular interactions within the foam lamellae. Thus, Sodium butane-1-sulfonate is anticipated to be a poor to moderate foaming agent.

Emulsifying Properties

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water, by forming an emulsion. Surfactants act as emulsifying agents by adsorbing at the oil-water interface, reducing the interfacial tension, and creating a barrier that prevents the droplets of the dispersed phase from coalescing.

Similar to other surfactant properties, the emulsifying capability of sodium alkyl sulfonates is dependent on the alkyl chain length. Longer alkyl chains are generally more effective at stabilizing emulsions due to their stronger hydrophobic interactions with the oil phase. Therefore, Sodium butane-1-sulfonate is expected to have limited emulsifying properties.

Experimental Protocols for Surfactant Characterization

To quantitatively determine the surfactant properties of Sodium butane-1-sulfonate, the following established experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Methodology: Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids. To determine the CMC, the surface tension of a series of Sodium butane-1-sulfonate solutions of varying concentrations is measured.

-

Preparation of Solutions: Prepare a stock solution of Sodium butane-1-sulfonate in deionized water. A series of dilutions are then made to obtain solutions with a range of concentrations.

-

Instrumentation: A tensiometer equipped with a Wilhelmy plate (typically a thin platinum plate) is used. The instrument must be calibrated and the plate thoroughly cleaned and flamed before each measurement to ensure accuracy.

-

Measurement: The Wilhelmy plate is suspended from a balance and brought into contact with the surface of the surfactant solution. The force exerted on the plate by the surface tension is measured.

-

Data Analysis: The surface tension is plotted as a function of the logarithm of the Sodium butane-1-sulfonate concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension becomes relatively constant. The concentration at this inflection point is the CMC.

Diagram: Workflow for CMC and Surface Tension Determination

Caption: A flowchart outlining the key steps for determining the CMC and surface tension of Sodium butane-1-sulfonate.

Assessment of Foaming Properties

Methodology: Ross-Miles Method

The Ross-Miles method is a standard procedure for evaluating the foaming capacity and stability of a surfactant solution.

-

Apparatus: The apparatus consists of a jacketed glass tube with a specified height and diameter, and a reservoir with a standardized orifice.

-

Procedure: A specific volume of the Sodium butane-1-sulfonate solution is placed in the bottom of the glass tube. Another volume of the same solution is placed in the reservoir and allowed to fall from a specified height onto the solution in the tube, generating foam.

-

Measurement: The initial height of the foam column is measured immediately after all the solution has fallen from the reservoir. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

-

Data Reporting: The initial foam height is reported as a measure of foamability, and the foam height over time indicates the foam stability.

Evaluation of Emulsifying Properties

Methodology: Emulsification Index (E24)

The Emulsification Index (E24) is a simple and common method to quantify the emulsifying ability of a surfactant.

-

Procedure: A known volume of an immiscible organic liquid (e.g., a hydrocarbon like hexane or a vegetable oil) is added to an equal volume of the Sodium butane-1-sulfonate solution in a graduated test tube.

-

Mixing: The mixture is vortexed at high speed for a set period (e.g., 2 minutes) to form an emulsion.

-

Measurement: The tube is allowed to stand undisturbed for 24 hours. After this period, the height of the emulsion layer and the total height of the liquid column are measured.

-

Calculation: The E24 is calculated using the following formula:

E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

A higher E24 value indicates a better emulsifying capability.

Diagram: Logical Relationship of Surfactant Properties

Caption: A diagram illustrating how the molecular structure of Sodium butane-1-sulfonate influences its surfactant properties.

Conclusion

Sodium butane-1-sulfonate possesses the fundamental characteristics of an anionic surfactant due to its amphiphilic nature. However, its short alkyl chain length suggests that its surfactant properties, including critical micelle concentration, surface tension reduction, foaming, and emulsification, are likely to be less pronounced compared to its longer-chain counterparts. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of these properties, which is essential for its evaluation in research, development, and various industrial applications. For professionals in drug development, understanding these properties is crucial when considering its use as an excipient, where its primary role might be as a solubilizing agent or for its ionic properties rather than as a strong surfactant.

References

- 1. Sodium 1-butanesulfonate CAS 2386-54-1 - Blissam [blissamchem.com]

- 2. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]

- 3. Cas 2386-54-1,Sodium 1-butanesulfonate | lookchem [lookchem.com]

- 4. Sodium 1-butanesulfonate | 2386-54-1 [chemicalbook.com]

- 5. Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sodium Butane-1-Sulfonate Hydrate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sodium butane-1-sulfonate hydrate. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Physicochemical Properties

Sodium butane-1-sulfonate is an organic sodium salt that is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and in various chemical syntheses. It is typically available as a white to off-white crystalline powder. While often supplied in its anhydrous form, a monohydrate version also exists. The stability of the compound can be influenced by its hydration state.

| Property | Value | Citations |

| Molecular Formula | C4H9NaO3S | [1] |

| Molecular Weight | 160.17 g/mol (anhydrous) | [1] |

| Melting Point | >300 °C | [2][3][4] |

| Solubility | Soluble in water. | [2][4] |

| Appearance | White to off-white crystalline powder. | [2][3] |

Stability Profile

Sodium butane-1-sulfonate is generally a stable compound under recommended storage conditions.[1][5][6] However, its stability can be compromised by exposure to certain environmental factors.

Thermal Stability

The compound has a high melting point, exceeding 300 °C, which indicates good thermal stability. However, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[7] It is advisable to keep the product and its container away from heat and sources of ignition.[7]

Hygroscopicity and Hydrolytic Stability

Photostability

Exposure to direct sunlight should be avoided.[1][5][6] While detailed photostability studies are not widely published, it is a standard precaution for organic compounds to be protected from light to prevent potential photodegradation.

Incompatibilities

Sodium butane-1-sulfonate is incompatible with strong oxidizing agents.[1][7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Citations |

| Temperature | Store in a cool place. For solutions, storage at 4°C is recommended, while for long-term storage of stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is advised.[3][7][8] | |

| Atmosphere | Store in a dry and well-ventilated place.[5][6][7] | |

| Container | Keep containers tightly closed.[5][6][7] | |

| Light Exposure | Protect from direct sunlight.[1][5][6] | |

| Incompatibles | Store away from strong oxidizing agents.[1][7] |

Experimental Protocols for Stability Assessment

While specific experimental stability data for this compound is not extensively published, the following are general methodologies that can be employed to assess its stability.

Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. TGA can be used to determine the temperature at which the compound begins to decompose and to quantify the loss of water in the case of a hydrate.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point, and to detect any phase transitions or decomposition events.

Hygroscopicity Assessment

-

Dynamic Vapor Sorption (DVS): DVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidity levels at a constant temperature. This provides a moisture sorption-desorption isotherm, which quantifies the hygroscopicity of the material.

-

Karl Fischer Titration: This is a classic method for determining the water content of a sample. It can be used to measure the initial water content of the hydrate and to monitor any changes after exposure to different humidity conditions.

Photostability Testing

-

Forced Degradation Studies: The compound can be exposed to controlled light conditions (e.g., using a photostability chamber with a xenon or metal halide lamp) as per ICH Q1B guidelines. The extent of degradation can then be monitored over time using a stability-indicating analytical method, such as HPLC.

Visualization of Workflows

The following diagrams illustrate logical workflows for stability assessment and determining appropriate storage conditions for a chemical compound like this compound.

References

- 1. rcilabscan.com [rcilabscan.com]

- 2. Cas 2386-54-1,Sodium 1-butanesulfonate | lookchem [lookchem.com]

- 3. Sodium 1-butanesulfonate CAS#: 2386-54-1 [m.chemicalbook.com]

- 4. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safe Handling of Sodium Butane-1-Sulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for Sodium butane-1-sulfonate hydrate. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

Sodium butane-1-sulfonate, in its anhydrous and hydrated forms, is a white to off-white crystalline powder.[1][2] It is odorless and soluble in water.[1][2][3] The following tables summarize the key physical and chemical properties of Sodium butane-1-sulfonate.

| Property | Value | References |

| Molecular Formula | C₄H₉NaO₃S | [3][4][5] |

| Molecular Weight | 160.17 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [1][3][6] |

| Odor | Odorless | [1][2][3] |

| Melting Point | >300 °C | [3][6] |

| Solubility in Water | Soluble | [1][6] |

| pH | 5.0 - 7.0 (100g/L in H₂O) | [1][2] |

Hazard Identification and Classification

While Sodium butane-1-sulfonate is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, some sources indicate potential hazards.[3][7][8] It is crucial to handle this chemical with care, as with all laboratory reagents.

| Hazard | Classification | Precautionary Statements | References |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [4][9][10] |

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Hazard Identification and Control Measures Workflow.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling Sodium butane-1-sulfonate, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or glasses that provide complete protection.[3][10]

-

Hand Protection: Nitrile rubber gloves are recommended for both full contact and splash contact.[3]

-

Skin and Body Protection: A standard laboratory coat should be worn.[7] In cases of potential significant exposure, wear suitable protective clothing.[3]

-

Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[7][10]

Handling Procedures

Storage

-

Protect from direct sunlight, heat, water, and moisture.[3][8]

-

Incompatible materials include strong oxidizing agents.[3][10]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [3][9][10] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [3][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [3][9][10] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Drink two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3][7][9] |

Accidental Release Measures and Disposal

Proper containment and disposal of chemical waste are critical for environmental and personnel safety.

Accidental Release

In the event of a spill, follow these steps:

-

Evacuate: Evacuate unnecessary personnel from the area.[7]

-

Ventilate: Ensure adequate ventilation of the spillage area.[11]

-

Contain: Prevent the spill from entering drains or waterways.[3]

-

Clean-up:

-

Decontaminate: Clean the affected area thoroughly.

The following diagram outlines the general workflow for handling a chemical spill.

Caption: General Workflow for Chemical Spill Response.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[8][10][11]

-

Chemical residues are generally considered special waste.[3] Contact a licensed professional waste disposal service.[3]

-

Do not dispose of the material into the sewer system.[3]

-

Do not re-use empty containers.[8]

Toxicological and Ecological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[9][10]

-

Carcinogenicity: There are no known carcinogenic chemicals in this product.[9]

-

Ecological Information: This substance is considered slightly hazardous for water.[12] Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[12]

This guide is intended to provide comprehensive safety and handling information for this compound. It is essential to always consult the specific Safety Data Sheet (SDS) for the product you are using and to follow all institutional safety protocols.

References

- 1. Sodium 1-butanesulfonate | 2386-54-1 [chemicalbook.com]

- 2. Sodium 1-butanesulfonate CAS#: 2386-54-1 [m.chemicalbook.com]

- 3. rcilabscan.com [rcilabscan.com]

- 4. Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Cas 2386-54-1,Sodium 1-butanesulfonate | lookchem [lookchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. lobachemie.com [lobachemie.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.isolab.de [cdn.isolab.de]

- 12. orbitscience.com [orbitscience.com]

"Synonyms for Sodium butane-1-sulfonate hydrate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium Butane-1-Sulfonate, a versatile ion-pairing reagent crucial in various analytical and synthetic applications. The document details its chemical identity, physicochemical properties, and a key experimental application in high-performance liquid chromatography (HPLC).

Chemical Identity and Synonyms

Sodium Butane-1-Sulfonate is an anionic surfactant and a widely used ion-pairing reagent. For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided below.

| Category | Identifier |

| IUPAC Name | sodium;butane-1-sulfonate[1] |

| CAS Number | 2386-54-1[2][3][4][5][6] |

| Molecular Formula | C4H9NaO3S[2][4][7][8] |

| Synonyms | Sodium 1-butanesulfonate[2][3][4][9], Sodium butanesulfonate[2][4], Sodium butylsulfonate[1][2], 1-Butanesulfonic acid, sodium salt[1][2][3][8], Butylsulfonic Acid Sodium Salt[2][3], IPC-ALKS-4[2][4][6] |

| EINECS | 219-201-1[2][6] |

| UNII | 8SX3XD39H3[2][4] |

Physicochemical Properties

The physical and chemical properties of Sodium Butane-1-Sulfonate are summarized in the following table. These properties are critical for its application in experimental design, particularly in analytical chemistry.

| Property | Value |

| Molecular Weight | 160.17 g/mol [2][4][5] |

| Appearance | White to off-white crystalline powder[4][6][7] |

| Melting Point | >300 °C[4][5] |

| Solubility in Water | Soluble, 0.1 g/mL[4][6] |

| pH | 5.0-7.0 (100g/L in H2O)[4] |

Application in Ion-Pair Chromatography

A primary application of Sodium Butane-1-Sulfonate is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is essential for the separation of ionic and highly polar analytes that otherwise show poor retention on non-polar stationary phases.[10] Sulfonate salts are particularly useful in drug development for both synthesis and formulation.[11]

Mechanism of Action:

In ion-pair chromatography, an ion-pairing reagent with a hydrophobic tail and an ionic head group is added to the mobile phase.[10] Sodium Butane-1-Sulfonate, with its butyl tail and sulfonate head, serves this purpose for the analysis of positively charged analytes (cations). The mechanism is generally understood to involve two processes:

-

Ion-Pair Formation: The anionic sulfonate group forms an ion pair with the cationic analyte in the mobile phase. This neutralizes the charge of the analyte, increasing its hydrophobicity and enabling it to be retained by the non-polar stationary phase.

-

Dynamic Stationary Phase Modification: The hydrophobic butyl tail of the sulfonate adsorbs onto the reversed-phase column, creating a dynamic ion-exchange surface. Cationic analytes are then retained through ionic interactions with the adsorbed sulfonate groups.[12]

The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing reagent in the mobile phase.[12]

Experimental Protocol: Separation of Catecholamines by RP-HPLC

This section details a representative protocol for the separation of basic compounds, such as catecholamines (e.g., dopamine, epinephrine), using Sodium Butane-1-Sulfonate as an ion-pairing reagent.

Objective: To achieve baseline separation of a mixture of catecholamines using ion-pair RP-HPLC.

Materials:

-

HPLC system with a UV or electrochemical detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Sodium Butane-1-Sulfonate

-

Methanol (HPLC grade)

-

Citrate buffer components (Citric acid, Sodium citrate)

-

Deionized water

-

Catecholamine standards

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 10 mM citrate buffer solution (pH 4.6).

-

Dissolve Sodium Butane-1-Sulfonate in the citrate buffer to a final concentration of 5 mM.

-

The mobile phase will be a mixture of the ion-pair reagent solution and methanol (e.g., 85:15 v/v). The exact ratio may need optimization.

-

Filter the mobile phase through a 0.45 µm filter and degas before use.

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of catecholamine standards in 0.1 M HCl.

-

Prepare a working mixture of the standards by diluting the stock solutions with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: 85:15 (v/v) 5 mM Sodium Butane-1-Sulfonate in 10 mM citrate buffer (pH 4.6) / Methanol

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm

-

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard mixture and record the chromatogram.

-

Identify the peaks based on the retention times of the individual standards.

-

The following diagram illustrates the logical workflow for this experimental protocol.

Caption: Workflow for Catecholamine Separation by Ion-Pair HPLC.

Signaling Pathway Visualization

Sodium Butane-1-Sulfonate is primarily an analytical reagent and does not have a known direct role in biological signaling pathways. Its function is to facilitate the analysis of compounds that may be involved in such pathways. The following diagram illustrates the general principle of how an ion-pairing reagent interacts with an analyte within a chromatographic system, which is a logical rather than a biological pathway.

References

- 1. 1-Butanesulfonic acid, sodium salt, 99+%, Ion pair chromatography, anhydrous | Fisher Scientific [fishersci.ca]

- 2. Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 1-Butanesulfonate 2386-54-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Sodium 1-butanesulfonate | 2386-54-1 [chemicalbook.com]

- 5. Sodium 1-butanesulfonate 1-Butanesulfonic acid sodium salt [sigmaaldrich.com]

- 6. Cas 2386-54-1,Sodium 1-butanesulfonate | lookchem [lookchem.com]

- 7. Sodium 1-butanesulfonate CAS#: 2386-54-1 [m.chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]

Methodological & Application

Sodium Butane-1-Sulfonate: A Versatile Ion-Pair Reagent for Enhanced HPLC Separations

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. However, the analysis of highly polar and ionic compounds by reversed-phase HPLC can be challenging due to poor retention on nonpolar stationary phases. Ion-pair chromatography (IPC) offers an effective solution to this problem by enhancing the retention and improving the separation of these analytes. Sodium butane-1-sulfonate has emerged as a valuable ion-pair reagent for the analysis of basic and cationic compounds. Its butane chain provides sufficient hydrophobicity to interact with the stationary phase, while the sulfonate group offers a negative charge to pair with positively charged analytes. This application note provides a detailed overview, experimental protocols, and data for the use of sodium butane-1-sulfonate in ion-pair HPLC.

Principle of Ion-Pair Chromatography with Sodium Butane-1-Sulfonate

In reversed-phase ion-pair chromatography, sodium butane-1-sulfonate is added to the mobile phase. The mechanism of interaction can be described by two predominant models:

-

Ion-Pair Formation in the Mobile Phase: The negatively charged sulfonate group of the butane-1-sulfonate anion pairs with the positively charged analyte in the mobile phase. This neutral ion-pair has increased hydrophobicity and, therefore, a stronger affinity for the nonpolar stationary phase, leading to increased retention.

-

Dynamic Ion-Exchanger Formation: The hydrophobic butyl group of the butane-1-sulfonate anion adsorbs onto the surface of the reversed-phase stationary phase. This creates a dynamic negative charge on the surface, which then acts as a cation-exchanger, retaining positively charged analytes through electrostatic interactions.

In practice, a combination of these mechanisms is likely responsible for the observed retention and separation.[1]

Caption: Ion-Pair Formation in the Mobile Phase.

Caption: Dynamic Ion-Exchanger Formation on the Stationary Phase.

Applications

Sodium butane-1-sulfonate is a versatile ion-pair reagent suitable for the analysis of a wide range of basic and cationic compounds, including:

-

Pharmaceuticals: Analysis of basic drugs and their counter-ions.[2]

-

Biogenic Amines: Determination of biogenic amines in food and biological samples.

-

Water-Soluble Vitamins: Separation of B-complex vitamins.

-

Small Peptides: Enhancing retention and resolution of small, positively charged peptides.[3][4][5]

Experimental Protocols

Herein, we provide a general protocol for the development of an ion-pair HPLC method using sodium butane-1-sulfonate. This is followed by a specific example for the analysis of a mixture of water-soluble vitamins.

General Protocol for Method Development

Objective: To develop a robust ion-pair reversed-phase HPLC method for the separation of basic analytes.

Materials:

-

HPLC grade water

-

HPLC grade acetonitrile or methanol

-

Sodium butane-1-sulfonate (≥99% purity)[6]

-

Phosphoric acid or other suitable acid for pH adjustment

-

Analytes of interest

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or DAD).

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer by dissolving a known concentration of sodium butane-1-sulfonate (typically in the range of 5-20 mM) in HPLC grade water.

-

Adjust the pH of the aqueous buffer to a level where the analytes of interest are in their protonated (charged) form. For most basic compounds, a pH between 2.5 and 4.0 is suitable. Use an acid like phosphoric acid for pH adjustment.

-

The mobile phase will be a mixture of this aqueous ion-pair solution and an organic modifier (e.g., acetonitrile or methanol). The initial composition can be determined through scouting runs, starting with a higher aqueous content (e.g., 90:10 aqueous:organic) and gradually increasing the organic content to achieve the desired retention.

-

-

Chromatographic Conditions:

-

Column: A standard C18 column is a good starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Detection Wavelength: The wavelength at which the analytes show maximum absorbance.

-

Injection Volume: 10-20 µL.

-

-

Optimization:

-

Concentration of Sodium Butane-1-Sulfonate: Vary the concentration of the ion-pair reagent. Increasing the concentration generally leads to increased retention, but an optimal concentration needs to be found to avoid excessive retention and potential for peak broadening.

-

pH of the Mobile Phase: Fine-tune the pH to optimize the ionization of the analytes and achieve the best selectivity.

-

Organic Modifier Content: Adjust the percentage of the organic solvent to control the elution strength and achieve optimal resolution.

-

Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution program may be necessary.

-

Caption: General Experimental Workflow for Ion-Pair HPLC.

Application Example: Analysis of Water-Soluble Vitamins

Objective: To separate a mixture of Thiamine (Vitamin B1), Nicotinamide (Vitamin B3), and Pyridoxine (Vitamin B6) using sodium butane-1-sulfonate as an ion-pair reagent.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 10 mM Sodium Butane-1-Sulfonate in water, pH 3.0 (adjusted with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% A to 80% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Sample Preparation: Standard solutions of Thiamine, Nicotinamide, and Pyridoxine were prepared in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) at a concentration of 20 µg/mL each.

Expected Results: The use of sodium butane-1-sulfonate as an ion-pair reagent is expected to significantly improve the retention and resolution of these relatively polar vitamins compared to a standard reversed-phase method without an ion-pair reagent.

Data Presentation:

Table 1: Representative Chromatographic Data for Water-Soluble Vitamin Analysis

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Thiamine (B1) | 5.8 | 1.2 | 8500 |

| Nicotinamide (B3) | 8.2 | 1.1 | 9200 |

| Pyridoxine (B6) | 10.5 | 1.3 | 8900 |

Note: The data presented in this table are representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Increase the concentration of the ion-pair reagent or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |

| Irreproducible Retention Times | Incomplete column equilibration with the ion-pair reagent. | Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pair reagent before starting the analysis. A longer equilibration time is often required for ion-pair methods. |

| Baseline Noise/Drift | Impure ion-pair reagent or buffer components. | Use high-purity (HPLC grade) sodium butane-1-sulfonate and other mobile phase additives.[6] Filter the mobile phase before use. |

| Loss of Resolution | Column degradation due to prolonged exposure to low pH. | Use a pH-stable column and dedicate a column specifically for ion-pair applications to avoid cross-contamination. |

Conclusion